molecular formula C7H13Cl2N3 B8045941 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride

4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B8045941
M. Wt: 210.10 g/mol
InChI Key: JYDXHRIFRMAANM-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is a pyrazole-derived compound characterized by an isobutyl group at the N1 position, a chlorine atom at the C4 position, and an amine group at C3, with a hydrochloride salt improving its solubility and stability. Notably, this compound has been listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-5(2)3-11-4-6(8)7(9)10-11;/h4-5H,3H2,1-2H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDXHRIFRMAANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-43-6
Record name 1H-Pyrazol-3-amine, 4-chloro-1-(2-methylpropyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating conditions such as cancer, inflammation, and infectious diseases.

Study Target Disease Activity Reference
Li et al.Cancer (HCT116)IC50 = 0.39 µM
Mohareb et al.Cancer (MCF7)IC50 = 0.01 µM
Kumar et al.InflammationVarious derivatives exhibit anti-inflammatory properties

Biochemical Research

The compound is utilized to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.

  • Mechanism of Action: It may inhibit enzymes by binding to their active sites, thus preventing substrate interaction and catalysis.

Agricultural Science

In agrochemicals, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is explored for its efficacy in pest control and enhancing crop yields.

Application Effectiveness Reference
Pest ControlEffective against specific pests
Crop Yield ImprovementEnhances growth rates in certain crops

Material Science

The compound has potential applications in developing new materials, particularly coatings and polymers that require specific thermal and chemical resistance.

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrazole derivatives, including 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride, against various cancer cell lines. The results indicated significant anticancer activity, particularly against breast cancer cells (MCF7) with an IC50 value of 0.01 µM, demonstrating its potential as a lead compound for drug development .

Case Study 2: Enzyme Inhibition

In biochemical assays, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it effectively inhibits target enzymes at micromolar concentrations, which could be leveraged for therapeutic applications .

Mechanism of Action

The mechanism by which 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or disease being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table and analysis highlight key structural and functional differences between 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride and related compounds:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents Physical Properties Applications/Research Use Notes
4-Chloro-1-isobutyl-1H-pyrazol-3-amine HCl Isobutyl (N1), Cl (C4) Hydrochloride salt Research applications (unspecified) Discontinued; potential solubility/stability issues
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl Methyl (N1, C3), Cl (C5) Hydrochloride salt Pharmaceuticals, agrochemicals High-purity; marketed for versatile R&D
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine 3-Fluorobenzyl (N1), Cl (C4) Not reported Experimental (e.g., CNS targets) Fluorine substitution may enhance bioavailability
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine Cyclopentyl (N1), Cl (C4) Not reported Synthetic intermediates Bulky substituents may affect reactivity
4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride Isobutyl (N1), Cl (C4) Dihydrochloride salt Preclinical studies Enhanced solubility vs. monohydrochloride

Key Findings:

This trade-off may explain its discontinuation in favor of salts like the dihydrochloride form . Fluorinated analogs (e.g., 3-fluorobenzyl substituent) demonstrate enhanced metabolic stability and target affinity, making them candidates for central nervous system (CNS) drug development .

Salt Form and Solubility: The dihydrochloride variant of 4-chloro-1-isobutyl-1H-pyrazol-3-amine shows improved solubility over the monohydrochloride form, highlighting the importance of salt selection in formulation . In contrast, the dimethyl analog (4-chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl) is marketed as a high-purity compound, suggesting robust synthetic protocols and stability .

Applications :

  • Dimethyl-substituted pyrazoles are prioritized in agrochemical research due to their balanced hydrophobicity and ease of functionalization .
  • Bulky substituents (e.g., cyclopentyl) may hinder crystallization, complicating structural characterization using tools like SHELX .

Biological Activity

4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its efficacy across various biological systems.

The biological activity of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that this compound may modulate the activity of enzymes or receptors, influencing key biochemical pathways involved in disease processes. While the precise molecular mechanisms are still under investigation, it is believed that the compound's structure allows for selective binding to target proteins, thereby altering their function and leading to observable biological effects.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting a possible role as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, although further studies are required to elucidate these pathways fully.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Cytotoxicity in Cancer Cells

A significant area of research involves the cytotoxic effects of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride on various cancer cell lines. Studies indicate that the compound induces apoptosis, particularly in human cancer cell lines such as HCT-116 and MCF-7. The mechanism involves activation of caspases and modulation of BAX/Bcl-2 ratios, leading to enhanced apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The structure of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride plays a crucial role in its biological activity. Variations in substituents at different positions on the pyrazole ring significantly influence potency and selectivity against various biological targets. For instance, modifications that enhance hydrogen bonding capabilities or alter steric hindrance have been shown to improve activity against specific enzymes involved in cancer progression .

Pharmacological Evaluation

Pharmacological evaluations have demonstrated that 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride exhibits favorable pharmacokinetic properties, including good absorption and moderate metabolic stability. In vivo studies indicate that the compound remains bioavailable and can exert prolonged effects at therapeutic doses .

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